molecular formula C12H16O4 B1418553 2-Ethoxy-4-propoxybenzoic acid CAS No. 1154276-51-3

2-Ethoxy-4-propoxybenzoic acid

Cat. No.: B1418553
CAS No.: 1154276-51-3
M. Wt: 224.25 g/mol
InChI Key: LFTJXZQTEYZYLN-UHFFFAOYSA-N
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Description

2-Ethoxy-4-propoxybenzoic acid is a chemical compound with the molecular formula C13H18O4. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is a derivative of benzoic acid, where the benzene ring is substituted with ethoxy and propoxy groups at the 2 and 4 positions, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-4-propoxybenzoic acid typically involves the esterification of 2-ethoxybenzoic acid with propanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified through recrystallization or distillation to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4-propoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Quinones or carboxylic acid derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Halogenated or nitrated benzoic acid derivatives.

Scientific Research Applications

2-Ethoxy-4-propoxybenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored for its potential use as a non-steroidal anti-inflammatory drug (NSAID) due to its structural similarity to other salicylate drugs.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-propoxybenzoic acid involves its interaction with specific molecular targets and pathways. As a potential NSAID, it may inhibit the cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins, which are mediators of inflammation and pain. The ethoxy and propoxy groups may enhance its binding affinity and selectivity towards the COX enzymes, contributing to its anti-inflammatory effects.

Comparison with Similar Compounds

2-Ethoxy-4-propoxybenzoic acid can be compared with other similar compounds, such as:

    2-Ethoxybenzoic acid: Lacks the propoxy group, which may affect its biological activity and chemical reactivity.

    4-Propoxybenzoic acid: Lacks the ethoxy group, which may influence its solubility and pharmacokinetic properties.

    Salicylic acid: A well-known NSAID with a hydroxyl group at the ortho position, differing in its mechanism of action and therapeutic applications.

The unique combination of ethoxy and propoxy groups in this compound distinguishes it from these similar compounds, potentially offering enhanced or distinct properties for various applications.

Properties

IUPAC Name

2-ethoxy-4-propoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-3-7-16-9-5-6-10(12(13)14)11(8-9)15-4-2/h5-6,8H,3-4,7H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFTJXZQTEYZYLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=C(C=C1)C(=O)O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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